molecular formula C22H23ClN2O2 B8430375 1-Benzyl-4-(2-chloro-6-methoxyquinolin-3-yl)piperidin-4-ol

1-Benzyl-4-(2-chloro-6-methoxyquinolin-3-yl)piperidin-4-ol

Cat. No. B8430375
M. Wt: 382.9 g/mol
InChI Key: IGQPLAKQDDRIQU-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

Under an argon atmosphere 14.0 mL (28.0 mmol) of a 2 M lithium diisopropylamide solution in 50 mL THF were cooled to −78° C. and combined with stirring with a solution of 5.00 g (25.1 mmol) of 2-chloro-6-methoxy-quinoline in THF. After 1 h stirring at −78° C., 4.5 mL (25.2 mmol) N-benzylpiperidone were added dropwise. After 1 h stirring at −78° C. the mixture was allowed to come up to RT and stirred overnight. The mixture was evaporated down i. vac. and purified by flash chromatography through Alox. The fractions containing the product were combined and evaporated down.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[Cl:9][C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:20][CH3:21])[CH:16]=2)[N:11]=1.[CH2:22]([N:29]1[CH2:34][CH2:33][CH2:32][CH2:31][C:30]1=O)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C1C[O:39]CC1>>[CH2:22]([N:29]1[CH2:34][CH2:33][C:32]([C:19]2[C:10]([Cl:9])=[N:11][C:12]3[C:17]([CH:18]=2)=[CH:16][C:15]([O:20][CH3:21])=[CH:14][CH:13]=3)([OH:39])[CH2:31][CH2:30]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After 1 h stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 1 h stirring at −78° C. the mixture
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to come up to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated down i
CUSTOM
Type
CUSTOM
Details
and purified by flash chromatography through Alox
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C=1C(=NC2=CC=C(C=C2C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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